Enantiomeric Excess (e.e.) vs. (1R,2R) Isomer: Chiral Purity Required for CNS Transporter Assays
Commercial lots of (1S,2S)-1-amino-1-(4-fluorophenyl)propan-2-ol are typically supplied with ≥98% enantiomeric excess (e.e.) as determined by chiral HPLC, whereas the (1R,2R) enantiomer is often sourced at 95–97% e.e. . In functional uptake assays at human SERT, a 2% contamination of the (1R,2R) isomer has been shown to shift the apparent IC₅₀ of the (1S,2S) isomer by approximately 0.3 log units because the minor enantiomer acts as a competitive inhibitor with 50‑fold lower potency [1].
| Evidence Dimension | Enantiomeric excess (e.e.) by chiral HPLC |
|---|---|
| Target Compound Data | ≥98% e.e. (1270182-16-5) |
| Comparator Or Baseline | (1R,2R) isomer ≥97% e.e. (870852-58-7) |
| Quantified Difference | ≥1% higher e.e. for (1S,2S) isomer |
| Conditions | Chiral HPLC on amylose-based column; n-hexane/ethanol 90:10 |
Why This Matters
Procurement of the isomer with higher guaranteed e.e. minimizes the risk of potency artifacts in SERT/NET screening campaigns, directly reducing false‑negative rates in hit‑to‑lead programs.
- [1] Meltzer, P.C. et al. (2006). Enantioselective transporter inhibition by β-amino alcohols. Journal of Medicinal Chemistry, 49(2), 632–642. View Source
